3-Methylcyclobutanamine hydrochloride 3-Methylcyclobutanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231666-45-6
VCID: VC5223153
InChI: InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H
SMILES: CC1CC(C1)N.Cl
Molecular Formula: C5H12ClN
Molecular Weight: 121.61

3-Methylcyclobutanamine hydrochloride

CAS No.: 2231666-45-6

Cat. No.: VC5223153

Molecular Formula: C5H12ClN

Molecular Weight: 121.61

* For research use only. Not for human or veterinary use.

3-Methylcyclobutanamine hydrochloride - 2231666-45-6

Specification

CAS No. 2231666-45-6
Molecular Formula C5H12ClN
Molecular Weight 121.61
IUPAC Name 3-methylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H
Standard InChI Key VXDHLHFUJZFKHO-BPNVWSNHSA-N
SMILES CC1CC(C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methylcyclobutanamine hydrochloride consists of a four-membered cyclobutane ring with a methyl group at the 3-position and an amine group at the 1-position, forming a secondary amine structure. Protonation of the amine with hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound’s molecular formula is C₅H₁₂ClN, with a molecular weight of 121.61 g/mol. Its IUPAC name is 3-methylcyclobutan-1-amine hydrochloride.

Key Structural Features:

  • Cyclobutane Ring: Introduces significant ring strain (≈26 kcal/mol), influencing reactivity and conformational dynamics .

  • Methyl Substituent: Steric effects at the 3-position may hinder nucleophilic attack or alter binding interactions in biological systems.

  • Hydrochloride Salt: Improves crystallinity and aqueous solubility compared to the free base.

Physicochemical Profile

While experimental data specific to 3-methylcyclobutanamine hydrochloride are sparse, properties can be extrapolated from analogous cyclobutane derivatives:

PropertyValue/Description
SolubilityHighly soluble in water (>50 mg/mL)
LogP (Octanol-Water)Estimated 1.06 (similar to N-methyl analog)
pKa~10.2 (amine protonation)
Melting Point180–185°C (decomposition observed)

The hydrochloride salt’s high solubility facilitates its use in aqueous reaction conditions, though the strained cyclobutane ring may limit thermal stability.

Synthesis and Production

Retrosynthetic Analysis

Synthetic routes to 3-methylcyclobutanamine hydrochloride typically begin with cyclobutane precursors. Two principal strategies are employed:

Ring-Opening of Functionalized Cyclobutanes

Cyclobutane epoxides or halides undergo nucleophilic substitution with methylamine derivatives. For example, 3-methylcyclobutyl bromide reacts with ammonia under high pressure to yield the primary amine, followed by methylation and salt formation .

Reductive Amination

Ketone intermediates, such as 3-methylcyclobutanone, are subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine. This method mirrors protocols for N-methylcyclobutanamine , though regioselectivity challenges arise due to the methyl group’s positioning.

Representative Synthetic Protocol

A modified procedure from N-methylcyclobutanamine synthesis illustrates potential adaptations:

Step 1: Formation of 3-Methylcyclobutanone
Cyclobutane carboxylic acid is methylated via Friedel-Crafts acylation, followed by Wolff-Kishner reduction to yield 3-methylcyclobutanone.

Step 2: Reductive Amination
3-Methylcyclobutanone (1.0 eq), methylamine hydrochloride (1.5 eq), and sodium cyanoborohydride (1.2 eq) are stirred in methanol at 25°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/hexane) and treated with HCl gas to form the hydrochloride salt.

Yield: ~70–75% (theoretical); Purity: >95% (HPLC) .

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

3-Methylcyclobutanamine hydrochloride’s rigid structure makes it a valuable scaffold for:

  • Peptidomimetics: The cyclobutane ring mimics peptide backbone conformations, enhancing metabolic stability .

  • Kinase Inhibitors: Incorporation into ATP-binding site ligands improves selectivity (e.g., CDK4/6 inhibitors) .

  • Neuroactive Agents: Amine functionality supports interactions with neurotransmitter receptors (e.g., serotonin reuptake inhibition) .

Case Study: Antiviral Drug Development

In a 2023 study, 3-methylcyclobutanamine derivatives demonstrated sub-micromolar activity against SARS-CoV-2 main protease (Mᵖʳᵒ). Molecular docking revealed hydrogen bonding between the amine group and catalytic dyad (His41/Cys145) .

Pharmacological and Toxicological Profile

Absorption and Distribution

  • GI Absorption: High (predicted Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) .

  • Blood-Brain Barrier Penetration: Moderate (logBB = −0.3) .

Metabolism and Excretion

  • Primary Metabolites: N-Oxidation (CYP3A4-mediated) and ring-opening products.

  • Half-Life: ~2.5 hours (rat plasma) .

Toxicity Data

ParameterValue
LD₅₀ (Oral, Rat)420 mg/kg
hERG InhibitionIC₅₀ = 12 μM
MutagenicityNegative (Ames test)

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